N-(2,4-dimethoxyphenyl)-3-propoxybenzamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-3-propoxybenzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide group substituted with 2,4-dimethoxyphenyl and 3-propoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-propoxybenzamide typically involves the reaction of 2,4-dimethoxyaniline with 3-propoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced purification techniques such as recrystallization or chromatography to isolate the final product from any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-propoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase, thereby preventing the synthesis of essential bacterial RNA and leading to the death of bacterial cells . The compound’s methoxy and propoxy groups play a crucial role in its binding affinity and specificity towards the target enzyme.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
N-(2,4-dimethoxyphenyl)acetamide: Another compound with similar structural features but different functional groups.
Uniqueness
N-(2,4-dimethoxyphenyl)-3-propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial RNA polymerase sets it apart from other similar compounds, making it a promising candidate for further research and development in the field of antimicrobial agents .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-4-10-23-15-7-5-6-13(11-15)18(20)19-16-9-8-14(21-2)12-17(16)22-3/h5-9,11-12H,4,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKQJJIRWCTCIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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